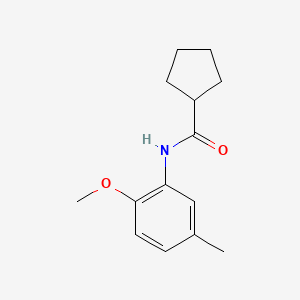
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C13H17NO2. It is a derivative of cyclopentanecarboxamide, featuring a methoxy group and a methyl group on the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanecarboxylic acid and 2-methoxy-5-methylphenylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: LiAlH4, ether solvent, and low temperatures.
Substitution: Nucleophiles like halides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
N-(2-methoxy-5-methylphenyl)benzamide
N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness: N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide is unique due to its cyclopentane ring, which imparts different chemical and physical properties compared to its benzene or acetic acid analogs. This structural difference can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-7-8-13(17-2)12(9-10)15-14(16)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYVOOAXVXHAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
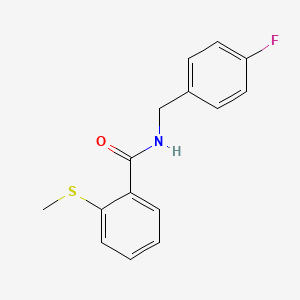
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)

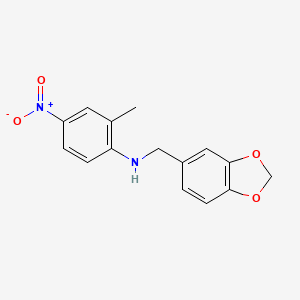
methyl}phosphonate](/img/structure/B5127661.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)
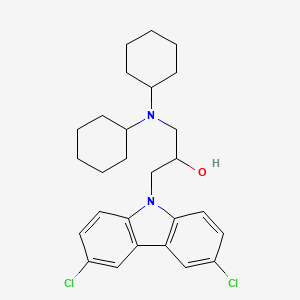
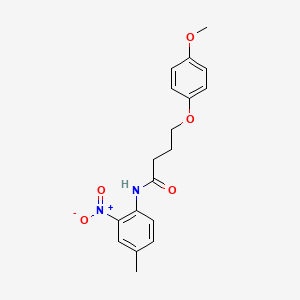
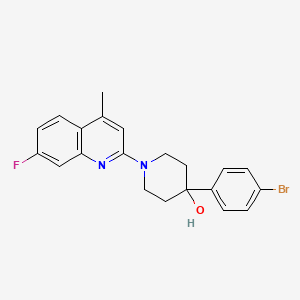
![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5127696.png)
